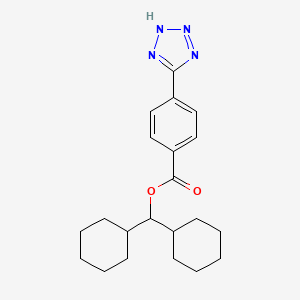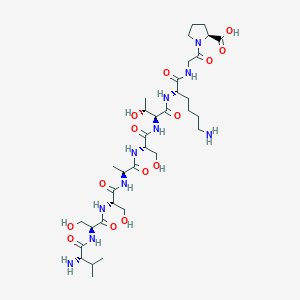![molecular formula C17H16O2 B12531537 3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
3-(tert-Butyl)-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-6H-benzo[c]chromen-6-one is a chemical compound that belongs to the class of benzochromenones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a benzochromenone core with a tert-butyl group attached to the third position.
Méthodes De Préparation
The synthesis of 3-(tert-Butyl)-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One efficient method involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. This protocol facilitates the oxidative C–C bond formation from chroman-4-ones, leading to the desired product in good to excellent yields . The reaction proceeds in the presence of a catalytic amount of TBAI and TBHP (5–6 M in decane), with an increase in TBHP concentration to 30 mol% significantly enhancing the yield .
Analyse Des Réactions Chimiques
3-(tert-Butyl)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include TBHP, TBAI, and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative C–C bond formation reaction with TBHP and TBAI results in the formation of 4H-chromen-4-ones .
Applications De Recherche Scientifique
3-(tert-Butyl)-6H-benzo[c]chromen-6-one has several scientific research applications. It is used in medicinal chemistry for the development of drugs with anti-cancer, antioxidant, anti-ulcer, antifungal, anti-inflammatory, anti-HIV, wound healing, and immune stimulatory properties . Additionally, it possesses enzymatic inhibition properties towards different systems such as oxidoreductase, kinase, lipoxygenase, and cyclooxygenase . These properties make it a valuable compound for research in biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-6H-benzo[c]chromen-6-one involves the generation of tertiary butoxide radicals, which undergo oxidative single-electron transformation to form iodochroman-4-one. The hydrogen iodide is then removed from iodochroman-4-one to yield the desired product . This mechanism highlights the compound’s ability to participate in oxidative reactions and form stable products.
Comparaison Avec Des Composés Similaires
3-(tert-Butyl)-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as 4H-chromen-4-ones and benzo[c]chromen-6-ones. These compounds share a similar core structure but differ in their substituents and specific properties. For example, 4H-chromen-4-ones are known for their anti-inflammatory and anti-cancer activities, while benzo[c]chromen-6-ones have applications in material science and medicinal chemistry . The presence of the tert-butyl group in this compound provides it with unique steric and electronic properties, distinguishing it from other related compounds.
Similar Compounds
- 4H-chromen-4-ones
- Benzo[c]chromen-6-ones
- Thiophene derivatives
Propriétés
Formule moléculaire |
C17H16O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
3-tert-butylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O2/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16(18)19-15(13)10-11/h4-10H,1-3H3 |
Clé InChI |
FHTFANTVAFMPCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)



![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)

![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)

![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)


